![molecular formula C14H14BrFN2O B12931719 Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)
Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound that belongs to the class of 1,3-oxazines This compound is characterized by its unique structure, which includes a bromine atom, a fluorophenyl group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine typically involves multicomponent reactions, cyclization reactions, and temperature-dependent ring expansion. One common method includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of a suitable catalyst . Another approach involves the use of acetyl or benzoyl chloride, potassium thiocyanate, and acetylenedicarboxylates to produce the desired oxazine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include various substituted oxazines, reduced derivatives, and oxidized compounds. These products can be further utilized in different applications depending on their chemical properties.
Scientific Research Applications
Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazine: A fundamental heterocyclic compound with similar structural features.
1,3,4-Oxadiazole: Another heterocyclic compound with comparable chemical properties and applications.
Uniqueness
Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is unique due to the presence of the bromine atom and the fluorophenyl group, which contribute to its distinct chemical reactivity and potential applications. Its specific stereochemistry also plays a crucial role in its biological activities and interactions with molecular targets.
Properties
Molecular Formula |
C14H14BrFN2O |
|---|---|
Molecular Weight |
325.18 g/mol |
IUPAC Name |
(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H14BrFN2O/c1-8-7-9(2)19-14-12(15)13(17-18(8)14)10-3-5-11(16)6-4-10/h3-6,8-9H,7H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
AUPKTIWRUMFALN-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](OC2=C(C(=NN12)C3=CC=C(C=C3)F)Br)C |
Canonical SMILES |
CC1CC(OC2=C(C(=NN12)C3=CC=C(C=C3)F)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


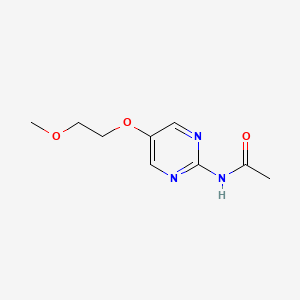

![Tert-butyl3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate](/img/structure/B12931654.png)
![1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12931656.png)
![5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12931665.png)
![Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-](/img/structure/B12931677.png)
![tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931680.png)
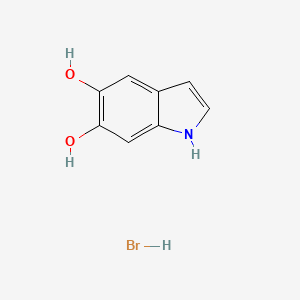
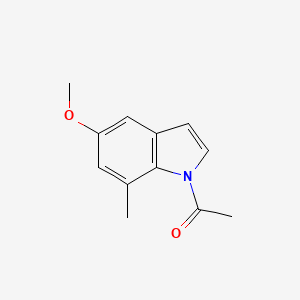
![tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate](/img/structure/B12931701.png)
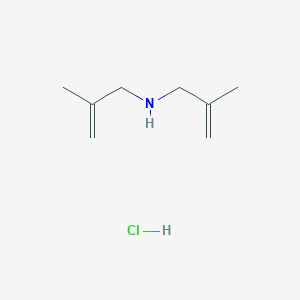
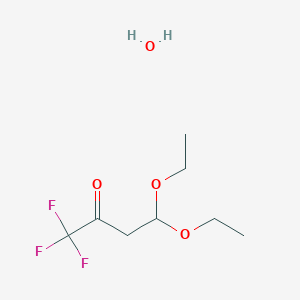
![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)

